molecular formula C14H20BN3O2 B2517080 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2484920-04-7

2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2517080
CAS RN: 2484920-04-7
M. Wt: 273.14
InChI Key: UCSBEGRVQCFRLC-UHFFFAOYSA-N
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Description

The compound “2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyridinium salts involves various synthetic routes and reactivity . Another example is the conversion of primary azides to aldehydes, which can be catalyzed by active site variants of myoglobin .


Chemical Reactions Analysis

Organic azides, which are structurally similar to the requested compound, have been shown to undergo a variety of chemical reactions. For example, intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated . Additionally, the oxidation of primary azides to aldehydes has been catalyzed by active site variants of myoglobin .

Scientific Research Applications

Inhibitory Activity Against Serine Proteases

The compound's derivatives, 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have shown inhibitory activity against serine proteases such as thrombin. This activity was observed in both solid-state and solution states, highlighting the potential of this compound in biologically relevant environments (Spencer et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been extensively studied. This includes single-crystal X-ray diffraction analysis, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, which could be crucial for understanding the reactivity and binding properties of these compounds (Coombs et al., 2006).

Coupling Reactions and Physicochemical Properties

The compound has been used in coupling reactions, such as the synthesis and coupling reaction of azulenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. These reactions are essential for studying the physicochemical properties of azulene oligomers, indicating the compound's role in complex chemical syntheses (Kurotobi et al., 2002).

Detection of Reactive Oxygen Species in Living Cells

A 4-substituted pyrene derivative of the compound has been designed for the detection of hydrogen peroxide (H2O2) in living cells. This derivative shows outstanding sensitivity and selectivity for H2O2, indicating its potential application in biological and medical research (Nie et al., 2020).

Precision Synthesis in Polymer Science

The compound is used in precision synthesis, such as in the catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane derivatives. This application is crucial for creating polymers with specific properties, including regioregularity and molecular weight distribution, indicating its importance in material science (Yokozawa et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is organic azides . Organic azides are a class of compounds that have been shown to undergo intramolecular rearrangement to form amines . This reaction is particularly useful in the synthesis of heterocyclic amines, which are valuable in various fields including medicinal chemistry .

Mode of Action

The compound interacts with its targets through a process known as intramolecular amination via acid-catalyzed rearrangement of azides . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time . Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states . The reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state .

Biochemical Pathways

The affected pathway is the synthesis of amines from organic azides. The compound facilitates the intramolecular rearrangement of azides to form amines, including the preparation of difficult-to-access and valuable heterocyclic amines . This process is a potent synthetic route to a sought-after amine functionality .

Result of Action

The result of the action of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of amines from organic azides . This includes the preparation of difficult-to-access and valuable heterocyclic amines . The reaction is predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .

Action Environment

The action of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by the presence of an acid catalyst, which promotes the rearrangement of azides . The reaction is also influenced by the nature of the azide substrate, with different substrates showing different reactivity

properties

IUPAC Name

2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBEGRVQCFRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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